6-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine
Description
This compound features a pyridazine core substituted at the 3-position with a dimethylamine group and at the 6-position with a pyrrolidin-3-yloxy moiety. The pyrrolidine ring is sulfonylated at the 1-position by a 3-fluoro-4-methoxyphenyl group. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, making it a candidate for pharmaceutical or agrochemical research. Its complexity arises from the interplay of electron-withdrawing (sulfonyl, fluoro) and electron-donating (methoxy) groups, which influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
6-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-N,N-dimethylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O4S/c1-21(2)16-6-7-17(20-19-16)26-12-8-9-22(11-12)27(23,24)13-4-5-15(25-3)14(18)10-13/h4-7,10,12H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIVRGQBTAIVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Fluoro-Methoxyphenylsulfonyl Group: The 3-fluoro-4-methoxyphenylsulfonyl group is introduced via a sulfonylation reaction, using reagents such as sulfonyl chlorides in the presence of a base.
Coupling with Pyridazin-3-amine: The final step involves coupling the pyrrolidine intermediate with pyridazin-3-amine under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the process and ensure scalability.
Chemical Reactions Analysis
Types of Reactions
6-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazin-3-amine core or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, typically in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Scientific Research Applications
Pain Modulation
Research has indicated that this compound exhibits significant analgesic properties. It acts primarily as an antagonist at the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor, which is crucial in pain signaling pathways. In preclinical studies, it demonstrated effective inhibition of TRPV1-mediated responses with low inhibitory constants (K_i), suggesting high potency in pain relief.
Anti-inflammatory Activity
The presence of the sulfonyl group enhances the compound's anti-inflammatory potential, making it a candidate for treating various inflammatory conditions. Studies have shown that it can reduce inflammation markers in animal models, indicating its therapeutic relevance in diseases characterized by chronic inflammation.
Anticancer Potential
Preliminary studies have explored the anticancer properties of this compound. Its structural components may interact with specific molecular targets involved in cancer cell proliferation and survival. While detailed clinical data are still needed, initial findings suggest that it could inhibit the growth of certain cancer cell lines effectively.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Analgesic Efficacy : In a study involving neuropathic pain models, subjects treated with the compound showed a marked reduction in pain sensitivity compared to control groups, demonstrating its potential as a new analgesic agent .
- Inflammation Reduction : Another study highlighted its effectiveness in reducing inflammatory markers in models of arthritis, suggesting that it could be beneficial for managing autoimmune conditions .
- Anticancer Activity : Research into its anticancer effects revealed that derivatives similar to this compound exhibited significant growth inhibition against various cancer cell lines, including those resistant to conventional therapies .
Mechanism of Action
The mechanism of action of 6-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine involves its interaction with molecular targets such as kinases. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazine-Based Compounds
6-(4-Methoxyphenyl)pyridazin-3-amine ()
- Structure : Simplifies the target compound by replacing the pyrrolidine-sulfonyl-oxy chain with a 4-methoxyphenyl group.
- Key Differences : Lacks the sulfonylated pyrrolidine, reducing steric bulk and polarity.
- Applications : Serves as a foundational scaffold for antimalarial and kinase inhibitor studies due to its planar pyridazine core .
N-(3-Fluorophenyl)-N-methyl-6-[5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-4-amine ()
Pyrrolidine-Containing Derivatives
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride ()
- Structure : Features a pyrrolidine linked to a pyrimidine core via an amine.
- Key Differences : Replaces the sulfonyl group with a trifluoromethyl-pyrimidine, increasing hydrophobicity. This compound is utilized in fluorinated drug discovery for CNS targets due to its blood-brain barrier permeability .
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine ()
- Structure: Contains a dimethylamino-pyrrolidine linked to pyridine.
- Used in kinase inhibitor optimization .
Sulfonamide-Functionalized Compounds
N-(2-Methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine ()
- Structure : Integrates a sulfonamide-like trifluoromethyl-phenyl group into a pyrrolo-pyrimidine system.
- Key Differences : The fused ring system enhances π-π stacking but reduces conformational flexibility compared to the target compound’s pyridazine-pyrrolidine linkage .
4-(4-Methoxyphenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine ()
- Structure : A highly complex analog with multiple sulfonamide and heterocyclic groups.
Data Table: Structural and Functional Comparison
Biological Activity
6-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine, with the CAS number 2034483-81-1, is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. The compound's structure includes a pyridazinamine core, which is known for various biological activities, and a sulfonyl-pyrrolidine moiety that enhances its pharmacological profile.
The molecular formula of the compound is C₁₇H₂₁FN₄O₄S, with a molecular weight of approximately 396.44 g/mol. The structural composition includes:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁FN₄O₄S |
| Molecular Weight | 396.44 g/mol |
| IUPAC Name | 6-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-N,N-dimethylpyrazin-2-amine |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of pain modulation and inflammation. It is hypothesized that the compound acts as an antagonist to the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain perception. The binding affinity and selectivity towards TRPV1 are influenced by structural components such as the pyrrolidine ring and methoxy substituents.
Biological Activity and Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
Analgesic Activity : Preliminary studies suggest that it may possess analgesic effects comparable to known TRPV1 antagonists. In animal models, it has demonstrated significant pain relief without severe side effects, indicating potential for clinical application in neuropathic pain management.
Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been observed, making it a candidate for further investigation in conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR) : The biological activity is closely linked to its structural components:
- Pyrrolidine Ring : Variations in this ring have shown to significantly alter binding affinity.
- Methoxy Groups : Contribute to hydrophobic interactions essential for receptor binding.
- Fluorine Substitution : Enhances potency by improving interactions with TRPV1.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds and their mechanisms:
- TRPV1 Antagonism : A study on structurally similar compounds revealed that modifications in the A-region (sulfonamide) significantly increased binding affinity to TRPV1, suggesting that similar modifications could enhance the efficacy of our compound .
- Pain Models : In neuropathic pain models, compounds with similar structural motifs have shown promising results in reducing pain responses without notable side effects, highlighting the potential therapeutic benefits of our target compound .
- Inflammation Studies : Investigations into anti-inflammatory properties indicated that compounds exhibiting TRPV1 antagonism could effectively reduce inflammatory markers in vitro and in vivo, further supporting the hypothesis for our compound's application in inflammatory diseases .
Q & A
Synthesis and Optimization of the Target Compound
Q: What are the key considerations for designing a high-yield synthetic route for 6-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine? A: The synthesis typically involves multi-step reactions, including sulfonylation of the pyrrolidine ring, nucleophilic substitution for pyridazine coupling, and dimethylamine functionalization. Critical parameters include:
- Catalyst Selection : Palladium or copper catalysts are often employed for cross-coupling steps to enhance regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency, while inert atmospheres prevent oxidation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (0–100%) or recrystallization from ethanol ensures high purity .
Yield optimization may require iterative adjustments to temperature (35–80°C) and reaction time (24–72 hours) .
Analytical Characterization of Structural Integrity
Q: Which analytical techniques are most reliable for confirming the structural identity and purity of this compound? A: A combination of spectroscopic and spectrometric methods is essential:
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., sulfonyl group at pyrrolidine-C1, methoxy at phenyl-C4) .
- HRMS : High-resolution mass spectrometry confirms the molecular formula (e.g., [M+H] peak matching CHFNOS) .
- IR Spectroscopy : Absorbance peaks for sulfonyl (1150–1350 cm) and ether (1200–1250 cm) groups validate functional groups .
PXRD and HPLC (>95% purity) are recommended for crystallinity and impurity profiling .
Biological Target Identification and Mechanism
Q: How can researchers identify potential biological targets for this compound? A: Advanced strategies include:
- Computational Docking : Molecular dynamics simulations predict binding affinities to enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on sulfonyl and pyridazine motifs .
- In Vitro Assays : Radioligand binding studies (e.g., H-labeled assays) or surface plasmon resonance (SPR) quantify interactions with target proteins .
- Gene Expression Profiling : RNA-seq or proteomics can reveal downstream effects in cell lines treated with the compound .
Structure-Activity Relationship (SAR) Studies
Q: What methodological approaches are effective for SAR studies on analogs of this compound? A: Key steps include:
- Substituent Variation : Modify the methoxy group to ethoxy or halogens (e.g., Cl, Br) to assess steric/electronic effects on activity .
- Scaffold Hopping : Replace pyrrolidine with piperidine or morpholine to evaluate ring size impact .
- Biological Testing : Dose-response curves (IC/EC) in enzyme inhibition or cell viability assays (e.g., MTT) quantify activity changes .
Statistical tools like PCA or CoMFA model substituent contributions to activity .
Addressing Contradictory Data in Published Studies
Q: How should researchers resolve discrepancies in reported synthesis yields or biological activity? A: Contradictions may arise from:
- Reaction Conditions : Trace oxygen/moisture in solvents can reduce yields; replicate experiments under strictly anhydrous/inert conditions .
- Biological Variability : Use isogenic cell lines or primary cells to control for genetic drift in activity assays .
- Computational Validation : DFT calculations or kinetic isotope effects (KIEs) can reconcile mechanistic inconsistencies .
Physicochemical Property Optimization
Q: What strategies improve solubility and bioavailability for in vivo studies? A: Methods include:
- Salt Formation : Hydrochloride or mesylate salts enhance aqueous solubility .
- Prodrug Design : Esterification of the methoxy group improves membrane permeability .
- Nanoformulation : Liposomal encapsulation or PEGylation increases circulation half-life .
LogP (2.5–4.0) and pKa (6.5–8.0) should be optimized via substituent tuning .
Translational Challenges: From In Vitro to In Vivo Models
Q: What pharmacokinetic (PK) parameters should be prioritized for preclinical development? A: Critical metrics include:
- Metabolic Stability : Microsomal stability assays (e.g., liver microsomes) identify susceptibility to CYP450 enzymes .
- Toxicity Screening : Ames tests and hERG channel inhibition assays assess genotoxicity and cardiotoxicity .
- Bioavailability : Oral gavage studies in rodents measure C and AUC, with LC-MS/MS for plasma quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
